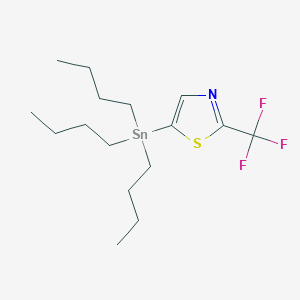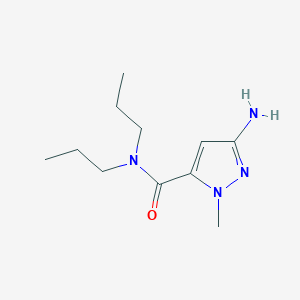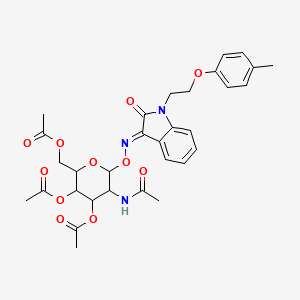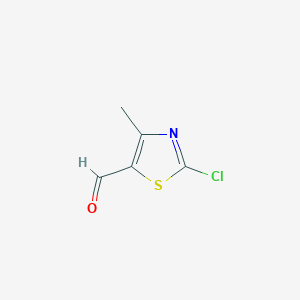
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is a chemical compound that features a thiazole ring substituted with a trifluoromethyl group and a tributylstannyl group. The trifluoromethyl group is known for its electron-withdrawing properties, while the tributylstannyl group is often used in organometallic chemistry for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-2-(trifluoromethyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole ring that already contains a trifluoromethyl group. One common method involves the use of a stannylation reaction, where a precursor thiazole compound is reacted with a stannylating agent under specific conditions. For example, the reaction might be carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the formation of the stannylated product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: The tributylstannyl group can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as triethylamine, to facilitate the reaction.
Electrophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the thiazole ring and another organic group.
Scientific Research Applications
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Could be used in the development of new drugs, particularly those that benefit from the unique properties of the trifluoromethyl and tributylstannyl groups.
Industry: Used in the production of materials with specific electronic or chemical properties.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)-2-(trifluoromethyl)thiazole depends on the specific application and reaction it is involved in. Generally, the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive in certain types of reactions. The tributylstannyl group can act as a leaving group in substitution reactions or as a participant in cross-coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
5-(Tributylstannyl)-2-methylthiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Tributylstannyl)-2-phenylthiazole: Contains a phenyl group instead of a trifluoromethyl group.
5-(Tributylstannyl)-2-chlorothiazole: Features a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group imparts unique electronic properties, while the tributylstannyl group provides versatility in synthetic applications, particularly in cross-coupling reactions.
Properties
IUPAC Name |
tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYSQEBJVYSYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3NSSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)



![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2970730.png)


![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)



